molecular formula C9H11ClFNO B13427589 (5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methanamine hydrochloride

(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methanamine hydrochloride

Cat. No.: B13427589
M. Wt: 203.64 g/mol
InChI Key: IGAUZSIUKNKWFK-UHFFFAOYSA-N
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Description

(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methanamine hydrochloride is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methanamine hydrochloride typically involves the fluorination of benzofuran derivatives. One common method is the selective monofluorination of furan via lithiation followed by treatment with N-fluorobis(benzenesulfonyl)amine . Another approach involves the electrophilic substitution reaction of salicylaldehyde with formaldehyde trimer in the presence of a catalytic amount of concentrated sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects . Additionally, it may modulate neurotransmitter release by acting on presynaptic receptors .

Properties

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

IUPAC Name

(5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C9H10FNO.ClH/c10-7-1-2-9-6(3-7)4-8(5-11)12-9;/h1-3,8H,4-5,11H2;1H

InChI Key

IGAUZSIUKNKWFK-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C1C=C(C=C2)F)CN.Cl

Origin of Product

United States

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